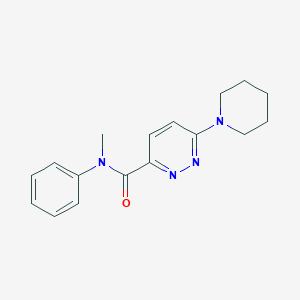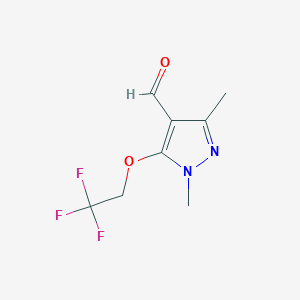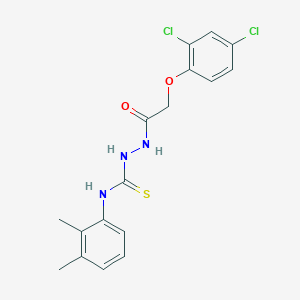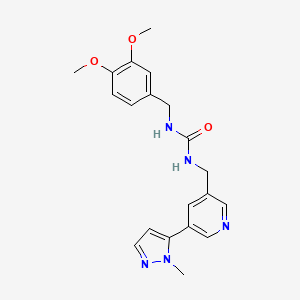
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety, a phenyl group, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the piperidine moiety and the phenyl group. The final step involves the formation of the carboxamide group.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone under acidic conditions.
Introduction of Piperidine Moiety: The piperidine moiety can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridazine ring.
Phenyl Group Addition: The phenyl group is typically introduced through electrophilic aromatic substitution reactions.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine ring or the piperidine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.
Applications De Recherche Scientifique
N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications:
Mécanisme D'action
The mechanism of action of N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with N-methyl-N-phenyl-6-(piperidin-1-yl)pyridazine-3-carboxamide.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperine and other piperidine-based drugs, are structurally related.
Uniqueness
This compound is unique due to the combination of the pyridazine ring, piperidine moiety, and phenyl group, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Propriétés
IUPAC Name |
N-methyl-N-phenyl-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(14-8-4-2-5-9-14)17(22)15-10-11-16(19-18-15)21-12-6-3-7-13-21/h2,4-5,8-11H,3,6-7,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWDSIAQUGNBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)
![N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2377246.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)
![N-(4-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2377249.png)


![2-Phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B2377257.png)
![N-(4-chloro-2-methylphenyl)-N'-[1-(4-ethoxyphenyl)-3-hydroxypropyl]thiourea](/img/structure/B2377259.png)




